n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide
Description
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide is an acrylamide derivative featuring a 2-oxoimidazolidinyl ethyl group. Its molecular formula is C₈H₁₂N₃O₂ (exact mass: 182.093 g/mol), and it is structurally characterized by a reactive acrylamide moiety linked to a cyclic urea (imidazolidinone) group via an ethylene chain .
Synthesis typically involves reacting acryloyl chloride with 2-(2-oxoimidazolidin-1-yl)ethylamine under anhydrous conditions. Yields are generally low (16–18%), as seen in analogous procedures for related ureido and methacrylate derivatives . Key spectral data include ¹H NMR (CDCl₃): δ 6.20–5.60 (acrylamide protons), 4.53–3.51 (imidazolidinone and ethylene protons), and ¹³C NMR: δ 165.9 (carbonyl), 161.4 (imidazolidinone C=O) .
Properties
IUPAC Name |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7(12)9-3-5-11-6-4-10-8(11)13/h2H,1,3-6H2,(H,9,12)(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOWXQHGSWPUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CCNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184894 | |
| Record name | N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3089-22-3 | |
| Record name | N-[2-(2-Oxo-1-imidazolidinyl)ethyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3089-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(2-oxoimidazolidin-1-yl)ethyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL)ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ9GQR8KA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide typically involves the reaction of 2-oxoimidazolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylic acid, while reduction could produce N-[2-(2-Hydroxyimidazolidin-1-yl)ethyl]acrylamide .
Scientific Research Applications
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide is utilized in various scientific research fields, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of bioactive compounds and as a building block for drug design.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Applied in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds with biological molecules, while the acrylamide group can undergo Michael addition reactions with nucleophiles in proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to three classes of derivatives: ureido acrylamides , methacrylate analogues , and β-alaninamide-linked acrylamides .
| Compound | Key Structural Differences | Molecular Weight (g/mol) | Yield (%) | Key Applications |
|---|---|---|---|---|
| N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide | Acrylamide + imidazolidinone | 182.093 | 16–18 | Polymer crosslinkers, inhibitors |
| N-[2-(2-Oxoimidazolidin-1-yl)ethyl]methacrylate | Methacrylate replaces acrylamide | 198.123 | N/A | Dental resins, adhesives |
| N-[[[1-oxo-3-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]propyl]amino]methyl]acrylamide | Extended β-alaninamide spacer | 283.327 | 86 | Drug delivery systems |
| (Z)-N-(2-(4-(tert-butylimino)-5-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)ethyl)acrylamide | Chlorophenyl and tert-butyl substituents | 417.228 | 18 | Covalent enzyme inhibitors |
Key Observations :
- Biological Activity : Ureido derivatives (e.g., IIIf in ) show anti-proliferative effects in cancer cell lines (e.g., MDA-MB-231, IC₅₀ ~50 µM), whereas methacrylate analogues are less cytotoxic but pose risks of respiratory sensitization .
- Thermal Stability : Methacrylate derivatives (e.g., 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate) exhibit higher thermal stability (decomposition >200°C) compared to acrylamides, making them suitable for industrial coatings .
Biological Activity
n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and potential applications in drug development.
Chemical Structure and Properties
The compound this compound features an imidazolidinone moiety, which is thought to contribute to its biological reactivity. Its molecular formula is , with a molecular weight of approximately 197.23 g/mol. The presence of the acrylamide functional group allows for various chemical reactions, including polymerization and conjugation with biological macromolecules.
Research indicates that compounds with acrylamide structures can interact with cellular proteins, potentially leading to modulation of signaling pathways involved in cell proliferation and apoptosis. Specifically, the imidazolidinone structure may enhance the reactivity towards nucleophilic sites on proteins, facilitating covalent bonding and altering protein function.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from key studies:
These results indicate that this compound can effectively inhibit the growth of cancer cells through multiple mechanisms, including apoptosis induction and mitochondrial disruption.
Case Studies
A case study involving the application of this compound in a preclinical model showed promising results in reducing tumor size in xenograft models. The study utilized a dosage regimen that resulted in a significant reduction in tumor volume compared to control groups. The findings suggest that this compound may serve as a lead candidate for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
